![molecular formula C24H18BrN3 B2609589 3-(4-bromophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-57-7](/img/structure/B2609589.png)
3-(4-bromophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the pyrazoloquinoline family. It is a heterocyclic compound that has been extensively studied due to its potential therapeutic applications. This compound has gained attention due to its unique structure and its ability to interact with various biological targets.
Applications De Recherche Scientifique
Molecular and Supramolecular Structures
Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit a range of biological activities. A study by Kumara et al. (2016) focused on the molecular and supramolecular structures of hydrazone derivatives, revealing their antimicrobial and antiviral properties. This suggests the potential of these compounds in developing new therapeutics targeting infectious diseases. The study highlights the importance of structural analysis in understanding the biological functions of these compounds (Kumara et al., 2016).
Synthesis and Chemical Properties
Another aspect of research concentrates on the synthesis of pyrazolo[4,3-c]quinoline derivatives. Ren (2005) described a straightforward method for constructing these compounds, emphasizing their accessibility and potential for large-scale production. This research opens avenues for the development of new compounds with significant applications in medicinal chemistry and other fields (Ren, 2005).
Optical and Electronic Applications
The optical absorption measurements and quantum-chemical simulations conducted by Koścień et al. (2003) on pyrazolo[4,3-c]quinoline derivatives indicate their suitability for applications in optoelectronic devices. This research suggests that modifications to the molecular structure could significantly impact the absorption spectra, highlighting the versatility of these compounds in developing new materials for electronic applications (Koścień et al., 2003).
Antimicrobial and Antitumor Evaluation
The synthesis and evaluation of bioactive pyrazoles, as discussed by Hamama et al. (2012), underline the antibacterial and antitumor potential of pyrazolo[4,3-c]quinoline derivatives. This research provides a foundation for further investigations into their use as therapeutic agents against various types of cancers and infections (Hamama et al., 2012).
Dimensionality of Supramolecular Aggregation
Portilla et al. (2005) explored how substitution affects the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, demonstrating the impact of molecular modifications on the physical properties of these compounds. Such research is crucial for the design of materials with specific properties for advanced technological applications (Portilla et al., 2005).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-8-methyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3/c1-15-3-10-19(11-4-15)28-24-20-13-16(2)5-12-22(20)26-14-21(24)23(27-28)17-6-8-18(25)9-7-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOBQDUJFKMMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

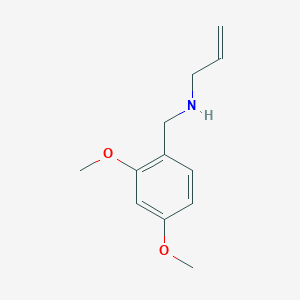

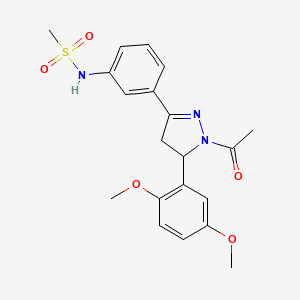
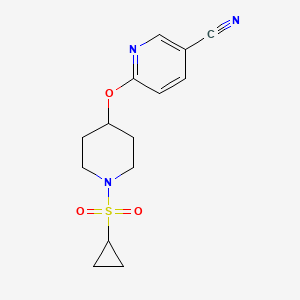
![N-(4-iodophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2609513.png)
![(5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2609514.png)
![Methyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2609519.png)
![4-methyl-2-(pyridin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2609520.png)
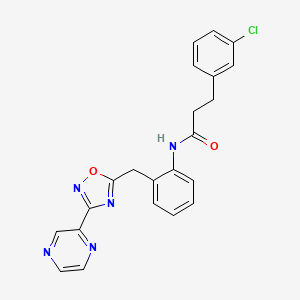
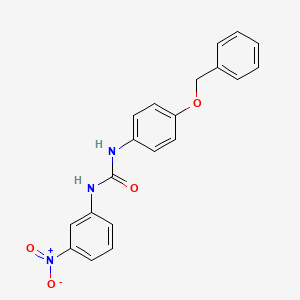

![N-(2-chloro-4-methylphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2609526.png)
![4-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2609528.png)
